4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Description
4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound characterized by the presence of fluoro, methoxycarbonyl, and hydroxy functional groups
Properties
IUPAC Name |
4-(4-fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPSIHMLMMOECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691551 | |
| Record name | 4'-Fluoro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-24-6 | |
| Record name | 4'-Fluoro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(4-Fluoro-3-hydroxymethylphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxy group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Fluoro-3-methoxycarbonylphenylboronic acid
- 4-Fluoro-3-hydroxybenzoic acid
- 4-Methoxycarbonylphenylboronic acid
Uniqueness: 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and methoxycarbonyl groups allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
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